Target Pathogen Specificity: Exclusive Activity Against Streptococcus uberis vs. Broad Gram-Positive Activity of Analogs
Maculatin 3.1's antimicrobial activity is experimentally validated exclusively against Streptococcus uberis, a Gram-positive pathogen, in contrast to its closest analog, Maculatin 2.1, which demonstrates activity against a broader panel of six Gram-positive organisms [1]. This narrow-spectrum activity is a key differentiator for researchers studying specific host-pathogen interactions or developing targeted therapies for streptococcal infections.
| Evidence Dimension | Antibacterial target spectrum (Gram-positive organisms) |
|---|---|
| Target Compound Data | Activity validated against S. uberis only |
| Comparator Or Baseline | Maculatin 2.1: Activity validated against B. cereus, L. innocua, M. luteus, S. aureus, S. epidermidis, and S. uberis |
| Quantified Difference | 5 fewer validated target species for Maculatin 3.1 |
| Conditions | In vitro antibacterial assays as reported in primary literature and databases |
Why This Matters
This narrow spectrum of activity makes Maculatin 3.1 a more selective tool for studying Streptococcus-specific antimicrobial mechanisms or for developing targeted therapies, reducing the risk of off-target effects on the broader microbiome compared to broader-spectrum maculatins.
- [1] CAMP Database. Maculatin-3.1 (CAMPSQ717) and Maculatin-2.1 (CAMPSQ722). Accessed 2026. View Source
